4-[(4-Iodophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMENUSDUCXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Piperidine Scaffold: A Cornerstone of CNS Drug Discovery and Neuropharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The six-membered nitrogen-containing heterocycle, piperidine, is a uniquely privileged scaffold in the realm of medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1] Its prevalence in both natural alkaloids with profound neuropharmacological activity and a wide array of FDA-approved CNS drugs underscores its significance.[2][3] This guide provides a detailed exploration of the piperidine scaffold, elucidating the physicochemical properties that favor Blood-Brain Barrier (BBB) penetration, its role in modulating key CNS targets, and the strategic considerations for its incorporation in drug design. We will delve into the causality behind experimental choices, provide validated protocols for compound characterization, and examine case studies that highlight the scaffold's therapeutic impact.
The Piperidine Scaffold: A Privileged Structure for CNS Penetration
The success of a CNS drug is critically dependent on its ability to cross the highly selective Blood-Brain Barrier. The piperidine ring confers a set of physicochemical properties that are highly advantageous for this purpose.
Causality Behind CNS Bioavailability:
-
Lipophilicity and Basicity Balance: The piperidine ring provides a balance of lipophilicity, which facilitates passive diffusion across the lipid membranes of endothelial cells, and basicity (pKa ≈ 11.2), which allows for protonation at physiological pH.[4][5] This charge is crucial for specific interactions with target proteins like GPCRs and ion channels. The ability to modulate the ring's lipophilicity through substitution allows medicinal chemists to fine-tune the overall logP/logD of a molecule to fall within the optimal range for BBB penetration.[6][7]
-
Structural Rigidity and Vectorial Orientation: Unlike flexible aliphatic amines, the piperidine ring's chair-like conformation reduces the entropic penalty upon binding to a target and provides well-defined vectors for substituents. This allows for precise orientation of pharmacophoric groups into the binding pockets of CNS targets.
-
Metabolic Stability: The piperidine scaffold is generally more metabolically stable than many acyclic amines.[2] Strategic functionalization, particularly at positions adjacent to the nitrogen, can further enhance this stability, leading to improved pharmacokinetic profiles.[2]
The interplay of these properties makes the piperidine motif a powerful tool for designing CNS-active agents with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Key CNS Targets Modulated by Piperidine-Containing Ligands
The piperidine scaffold is a cornerstone for ligands targeting a wide spectrum of CNS proteins. Its versatility allows it to be incorporated into molecules that act as agonists, antagonists, inhibitors, or modulators, depending on the overall structure.
G-Protein Coupled Receptors (GPCRs)
GPCRs are the most common targets for piperidine-based CNS drugs due to the critical role of a basic nitrogen atom for interaction with a conserved aspartate residue in the transmembrane domain of most aminergic receptors.
-
Dopamine Receptors (D₂/D₄): Antagonism at the D₂ receptor is a primary mechanism for typical antipsychotics used to treat schizophrenia. The piperidine moiety is a key feature in butyrophenone antipsychotics like Haloperidol . More recent efforts have focused on developing selective D₄ receptor antagonists, leveraging the piperidine scaffold to achieve greater subtype selectivity and potentially improved side-effect profiles for treating psychosis and L-DOPA-induced dyskinesia in Parkinson's disease.[8]
-
Serotonin Receptors (5-HT₂A/5-HT₂C): The serotonin system is central to mood and cognition. Atypical antipsychotics often combine D₂ antagonism with 5-HT₂A antagonism, a profile achievable with piperidine-containing structures. Furthermore, positive allosteric modulators (PAMs) of the 5-HT₂C receptor, built around a 4-alkylpiperidine-2-carboxamide scaffold, are being investigated as novel therapeutics for substance use disorders by restoring diminished receptor signaling.[8]
-
Sigma Receptors (σ₁): Initially misclassified, sigma receptors are now recognized as unique ligand-regulated molecular chaperones. The σ₁ receptor is implicated in pain, neuroprotection, and psychiatric disorders. A number of potent σ₁ ligands incorporate a piperidine ring, and dual-targeting ligands, such as those with combined histamine H₃ antagonism and σ₁ affinity, are being explored for treating complex conditions like neuropathic pain.[8]
Transporters
-
Dopamine and Norepinephrine Transporters (DAT/NET): The piperidine derivative Methylphenidate (Ritalin®) is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD).[9] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), blocking DAT and NET to increase the synaptic concentrations of these key neurotransmitters, thereby enhancing alertness and attention.[10][11][12]
Enzymes
-
Acetylcholinesterase (AChE): The inhibition of AChE is the primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Donepezil (Aricept®), a piperidine derivative, is a cornerstone of this therapy.[13] It reversibly inhibits AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission in the brain, which is diminished in Alzheimer's patients.[14][15][16][17]
-
Monoamine Oxidase (MAO): The naturally occurring piperidine alkaloid, piperine (from black pepper), has been shown to inhibit MAO-A and MAO-B. This dual inhibition can increase levels of serotonin, dopamine, and norepinephrine, suggesting potential for antidepressant and neuroprotective applications. Structure-activity relationship (SAR) studies of piperine derivatives have demonstrated that the piperidine ring is crucial for this activity.[18][19][20]
Data Presentation: Binding Affinities of Piperidine Ligands at CNS Targets
| Compound | Target(s) | Activity Type | Binding Affinity (Ki, nM) | Therapeutic Area |
| Haloperidol | Dopamine D₂ | Antagonist | ~1-2 | Antipsychotic |
| Methylphenidate | DAT, NET | Reuptake Inhibitor | DAT: ~100-200, NET: ~30-50 | ADHD, Narcolepsy |
| Donepezil | Acetylcholinesterase | Inhibitor | ~5.7 | Alzheimer's Disease |
| Piperine Derivative (PD07) | AChE, BACE1 | Multi-target Inhibitor | AChE IC₅₀: ~1.5 µM | Alzheimer's Disease (Preclinical)[18][19] |
| AVRM-13 | Dopamine D₄ / Sigma-1 | Dual Ligand | D₄: ~µM range | Glioblastoma (Preclinical) |
| Spiperone | Dopamine D₂/D₃ | Antagonist | D₂: ~0.03-0.16 | Research Tool |
Case Studies in Drug Development
Donepezil (Aricept®): A Triumph of Rational Drug Design
The development of Donepezil is a classic example of structure-based drug design targeting a specific enzymatic deficit in a CNS disorder.
-
The Causality: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[16] Therefore, inhibiting the enzyme responsible for its degradation, acetylcholinesterase (AChE), was a rational therapeutic strategy.
-
Design Rationale: Donepezil was designed with a dual-binding site hypothesis in mind. Its N-benzylpiperidine moiety interacts with the peripheral anionic site (PAS) of AChE, while the indanone portion binds to the catalytic active site. This dual interaction confers high potency and selectivity. The piperidine nitrogen is critical for the interaction at the PAS.
-
Therapeutic Impact: Donepezil provides significant symptomatic relief for patients with mild to severe Alzheimer's, improving cognition and daily function, and remains a first-line treatment.[14][15]
Methylphenidate (Ritalin®): Repurposing a Scaffold for ADHD
Methylphenidate's journey highlights how a core scaffold can be applied to new therapeutic understandings.
-
The Causality: ADHD is associated with functional impairments in dopamine and norepinephrine pathways, particularly in the prefrontal cortex.[9] Enhancing the signaling of these neurotransmitters was identified as a key therapeutic goal.
-
Mechanism of Action: As a phenethylamine and piperidine derivative, methylphenidate effectively blocks the reuptake of dopamine and norepinephrine, increasing their availability in the synapse.[9][10] This action is believed to improve executive functions like sustained attention and inhibitory control, which are impaired in ADHD.[9]
-
Therapeutic Impact: Methylphenidate is one of the most widely prescribed medications for ADHD, demonstrating significant efficacy in reducing core symptoms.[9][21]
Experimental Protocols for Characterizing Piperidine Ligands
Scientific integrity requires robust and reproducible methods for characterizing novel compounds. The following are foundational, step-by-step protocols for assessing the interaction of new piperidine-based molecules with CNS targets.
Mandatory Visualization: The CNS Drug Discovery Workflow
Caption: A typical workflow for the discovery and preclinical evaluation of novel piperidine-based CNS drug candidates.
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the D₂ receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Causality: This assay directly quantifies the physical interaction between the compound and its intended target. A high affinity (low Ki) is often a prerequisite for potent pharmacological activity. It is a foundational step to confirm on-target engagement.
Methodology:
-
Materials & Reagents:
-
Membrane Preparation: Crude cell membranes from a stable cell line expressing human recombinant D₂ receptors (e.g., HEK-293-hD₂R).[22]
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist), concentration set near its Kd (~0.1-0.3 nM).[22]
-
Non-specific Binding Determinant: Haloperidol (10 µM final concentration).[23]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[23]
-
Test Compound: Piperidine derivative, serially diluted (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
96-well plates, glass fiber filters (PEI pre-soaked), cell harvester, scintillation counter.[24]
-
-
Assay Procedure:
-
Prepare the assay plate. In a final volume of 250 µL per well, add components in triplicate:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[24]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[23]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.[23]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Convert CPM to a percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant-Like Activity
This behavioral model is a common screening tool for assessing the potential antidepressant efficacy of novel compounds in rodents.
-
Causality: The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[25] This immobility is interpreted as a state of behavioral despair. Validated antidepressant drugs reliably increase the latency to immobility or decrease the total duration of immobility, suggesting a reversal of this despair-like state.[26][27]
Methodology:
-
Animals & Housing:
-
Male C57BL/6 mice (8-10 weeks old), housed in groups with a 12h light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before testing.
-
-
Apparatus:
-
Experimental Procedure:
-
Administer the test compound (piperidine derivative) or vehicle (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30-60 minutes). A positive control group (e.g., Imipramine 20 mg/kg) should be included.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the session for a total of 6 minutes.[25]
-
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage.[26]
-
Change the water between animals to prevent olfactory cues from affecting subsequent tests.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the video recordings.
-
The standard scoring period is the final 4 minutes of the 6-minute test.[25]
-
Measure the total duration (in seconds) that the animal spends immobile. Immobility is defined as the cessation of struggling and swimming, with the animal making only the minimal movements necessary to keep its head above water.
-
Compare the mean immobility time between the vehicle, positive control, and test compound groups using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.
-
Future Perspectives and Challenges
The piperidine scaffold, while foundational, is at the center of innovative future strategies in CNS drug discovery.
-
Multi-Target-Directed Ligands (MTDLs): The complex pathophysiology of many CNS disorders, such as Alzheimer's and schizophrenia, involves multiple interacting pathways.[28] The MTDL approach aims to design single molecules that can modulate several targets simultaneously.[18][20] The piperidine scaffold is an ideal core for linking different pharmacophores to create MTDLs, for example, combining cholinesterase inhibition with BACE1 inhibition for Alzheimer's disease.[18][20]
-
Chiral Synthesis and Stereochemistry: Many modern CNS drugs are single enantiomers. The development of novel, efficient methods for the asymmetric synthesis of chiral piperidines is a critical area of research.[29] Utilizing specific chiral piperidine scaffolds can dramatically improve potency, selectivity, and pharmacokinetic profiles while reducing off-target effects.[6]
-
Mitigating Off-Target Effects (hERG Toxicity): A significant challenge in drug development is cardiotoxicity caused by the blockade of the hERG potassium channel.[30] The basic nitrogen of the piperidine ring can be a key contributor to hERG binding. Strategies to mitigate this risk include reducing the basicity (pKa) of the nitrogen by introducing electron-withdrawing groups or replacing the piperidine with a less basic bioisostere like piperazine, though this can alter on-target activity.[31][32][33] Careful structural modification is essential to balance CNS efficacy with cardiac safety.[34]
Mandatory Visualization: Dopamine D₂ Receptor Antagonism
Caption: Signaling pathway of a Dopamine D₂ receptor and its blockade by a piperidine-based antagonist.
Conclusion
The piperidine scaffold is more than just a common structural motif; it is a highly versatile and functionally critical component in the design of drugs for the central nervous system. Its inherent physicochemical properties provide a robust starting point for achieving BBB penetration and favorable pharmacokinetics. Its synthetic tractability allows for extensive structure-activity relationship exploration, enabling the fine-tuning of potency and selectivity across a multitude of high-value CNS targets. From foundational treatments for psychosis and Alzheimer's disease to novel multi-target ligands and allosteric modulators, the piperidine ring continues to be a central element in the neuropharmacological toolkit. As synthetic methodologies become more sophisticated and our understanding of CNS pathology deepens, the strategic application of the piperidine scaffold will undoubtedly continue to yield the next generation of therapies for complex neurological and psychiatric disorders.
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Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed. [Link]
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Pyridine alkaloids with activity in the central nervous system. (2020). PMC. [Link]
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Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. (2020). PMC. [Link]
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Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. (2020). MDPI. [Link]
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4-substituted piperidine derivatives as NMDA receptor antagonists
Title: Precision Modulation of Glutamatergic Signaling: The Engineering of 4-Substituted Piperidine Derivatives as GluN2B-Selective NMDA Receptor Antagonists
Executive Summary
The therapeutic landscape for excitotoxic disorders—ranging from Ischemic Stroke to Major Depressive Disorder (MDD)—has long been hindered by the psychotomimetic side effects of pan-NMDA receptor antagonists (e.g., Ketamine, PCP). These adverse events arise from the blockade of GluN2A-containing receptors required for physiological synaptic plasticity.
This guide focuses on the 4-substituted piperidine scaffold , a privileged structure that acts as a Negative Allosteric Modulator (NAM) selective for the GluN2B subunit. By targeting the N-terminal Domain (NTD) interface rather than the channel pore, these derivatives offer a "precision brake" on excitotoxicity, preserving essential glutamatergic transmission. This document details the mechanistic rationale, medicinal chemistry optimization, synthetic pathways, and validation protocols required to develop next-generation GluN2B antagonists with reduced hERG liability.
Mechanistic Rationale: The Allosteric "Ifenprodil Pocket"
Unlike competitive antagonists that bind the glutamate/glycine sites (Ligand Binding Domain, LBD) or channel blockers that occlude the pore, 4-substituted piperidines bind to the GluN1/GluN2B N-Terminal Domain (NTD) interface .
-
The Target: The GluN2B subunit is highly expressed in the forebrain and is pivotal in extrasynaptic signaling, which drives excitotoxicity.
-
The Mode of Action: Binding stabilizes the heterodimer in a "closed-cleft" conformation. This allosteric transition decreases the probability of channel opening (P_open) without fully blocking the receptor, maintaining a safety margin for physiological function.
Visualization: Allosteric Modulation Mechanism
Caption: Schematic of the GluN2B-selective NAM mechanism. The ligand binds the NTD interface, transmitting a structural change that reduces pore opening probability.
Medicinal Chemistry & SAR Strategy
The 4-substituted piperidine moiety serves as the anchor for the hydrophobic pocket within the GluN2B NTD. Optimization relies on three vectors: the Piperidine Head , the Linker , and the Tail Group .
Core SAR Principles
-
The 4-Position (The Anchor):
-
A 4-benzyl or 4-phenoxy group is essential for hydrophobic interactions with residues Phe176 and Tyr109 in the GluN2B subunit.
-
Optimization: Introduction of a hydroxyl group (phenol) often enhances H-bonding capability (mimicking Ifenprodil).
-
-
The Basic Nitrogen (The Pivot):
-
The piperidine nitrogen must be protonated at physiological pH to form a salt bridge with Glu236.
-
hERG Warning: High basicity (pKa > 9.0) correlates with hERG channel inhibition (cardiotoxicity).[1][2]
-
Strategy: Electron-withdrawing groups on the piperidine ring or switching to a piperazine core can lower pKa, though often at the cost of on-target potency.
-
-
The N-Substituent (The Tail):
-
Long hydrophobic chains or bulky aromatic groups (e.g., phenylpropyl) maximize affinity but increase lipophilicity (cLogP), worsening metabolic stability.
-
Comparative Data: Evolution of the Scaffold
| Compound | Structure Class | GluN2B IC50 (nM) | Selectivity (vs GluN2A) | hERG IC50 (µM) | Key Liability |
| Ifenprodil | 4-benzylpiperidine | ~150 | >400-fold | 1.2 | High Sigma-1 affinity; Alpha-1 adrenergic block. |
| Ro 25-6981 | 4-benzylpiperidine | 9 | >2,000-fold | 0.8 | Poor oral bioavailability; QT prolongation risk. |
| Traxoprodil | 4-hydroxy-piperidine | 30 | >1,000-fold | 15.0 | Metabolic instability; failed in stroke trials. |
| Ideal Lead | Optimized 4-sub | <10 | >5,000-fold | >30 | Targeted profile for development. |
Synthesis: Reductive Amination Workflow
The most robust synthetic route for generating diverse libraries of 4-substituted piperidines is the reductive amination of 4-substituted piperidines with various aldehydes. This allows for rapid "Tail" modification.
Synthetic Protocol (General Procedure)
-
Reactants: 4-benzylpiperidine (1.0 eq) + Aryl-aldehyde (1.1 eq).
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Conditions: Stir at RT for 4–12 hours under N2 atmosphere.
-
Workup: Quench with sat. NaHCO3, extract with DCM.
Visualization: Synthetic Pathway
Caption: One-pot reductive amination strategy for rapid generation of N-substituted piperidine analogs.
Pharmacological Evaluation Protocols
To ensure data integrity, use these self-validating protocols.
A. Binding Assay: [3H]Ifenprodil vs. [3H]OF-NB1
Critical Note: Traditional [3H]Ifenprodil assays often yield false positives due to high affinity for Sigma-1/2 receptors.
-
Recommendation: Use [3H]OF-NB1 if available, or include 10 µM (+)-pentazocine to mask Sigma sites when using [3H]Ifenprodil.
Protocol Steps:
-
Membrane Prep: Rat forebrain or HEK293 cells expressing hGluN1/hGluN2B.
-
Buffer: 50 mM Tris-HCl, pH 7.4 (Must be pH 7.4; binding is pH-sensitive).
-
Incubation: 1 hour at 4°C (Note: Ifenprodil binding is temperature-sensitive; higher temps increase dissociation).
-
Displacement: Test compounds (10 concentrations).
-
Separation: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).
B. Functional Assay: TEVC (Two-Electrode Voltage Clamp)
Why: Calcium flux (FLIPR) can be noisy. TEVC on Xenopus oocytes provides the gold standard for allosteric modulation characterization.
Protocol Steps:
-
Expression: Inject Xenopus oocytes with cRNA for GluN1 and GluN2B (1:1 ratio).
-
Recording: 48–72 hours post-injection. Clamp voltage at -70 mV.
-
Agonist Application: Apply Glutamate (10 µM) + Glycine (10 µM) to elicit steady-state current.
-
Antagonist Application: Co-apply agonist + Test Compound.
-
Analysis: Calculate % inhibition of the steady-state current.
-
Validation: Use Ro 25-6981 (1 µM) as a positive control for maximal NAM effect.
Safety & Challenges: The hERG Liability
The primary failure mode for piperidine-based NMDA antagonists is QT interval prolongation caused by blockade of the hERG potassium channel.
-
The Structural Cause: The basic piperidine nitrogen (pKa ~9–10) mimics the pharmacophore required for hERG pore blocking.
-
Mitigation Strategy (The "Zwitterion Approach"):
-
Incorporate a carboxylic acid or polar moiety on the "Tail" to reduce logP and introduce electrostatic repulsion in the hERG pore.
-
Alternative: Replace the piperidine with a piperazine or morpholine to lower pKa (< 8.0), reducing the percentage of cationic species at physiological pH.
-
References
-
Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link
-
Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology, 7(1), 39-47. Link
-
Karakas, E., et al. (2011). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 334(6061), 1360-1365. Link
-
Chenard, B. L., et al. (1991). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 34(10), 3085-3090. Link
-
Layton, M. E., et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[3] Current Topics in Medicinal Chemistry, 6(7), 697-709. Link
-
Szabo, A., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Pharmaceuticals, 15(8), 957. Link
Sources
4-[(4-Iodophenoxy)methyl]piperidine HCl molecular weight and formula
Physicochemical Profiling, Synthetic Utility, and Application in Fragment-Based Drug Discovery
Part 1: Executive Technical Summary
4-[(4-Iodophenoxy)methyl]piperidine Hydrochloride is a specialized bifunctional building block utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structure features a piperidine pharmacophore—ubiquitous in neuroscience and oncology therapeutics—linked via a flexible ether tether to an aryl iodide.
The aryl iodide moiety serves as a high-value "synthetic handle," enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This monograph details the compound's physicochemical properties, a validated synthesis route, and its strategic application in divergent library synthesis.
Part 2: Physicochemical Identity & Properties[1]
The following data represents the core specification for CAS# 1219961-18-8.
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride |
| CAS Number | 1219961-18-8 |
| Molecular Formula | C₁₂H₁₇ClINO |
| Molecular Weight | 353.63 g/mol |
| Free Base Formula | C₁₂H₁₆INO (MW: 317.17 g/mol ) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Melting Point | >200°C (Decomposition typical for HCl salts) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂) |
Structural Analysis
The molecule consists of three distinct domains:[1]
-
The Piperidine Head: A secondary amine (protonated as HCl salt) that often serves as a key interaction point with Aspartate residues in GPCR binding pockets (e.g., Dopamine, Serotonin receptors).
-
The Ether Linker: A flexible -CH₂-O- bridge that provides rotational freedom, allowing the aromatic tail to adopt optimal binding conformations.
-
The Aryl Iodide Tail: An electrophilic site primed for functionalization.
Part 3: Synthetic Methodology
Expertise Note: While commercial sources exist, in-house synthesis is often required to access specific isotopologues or to scale up for process chemistry. The following protocol utilizes a Mitsunobu-De-Boc strategy, selected for its reliability and avoidance of harsh alkylation conditions that can lead to bis-alkylation byproducts.
Validated Protocol: Mitsunobu Route
Reagents Required:
-
Starting Material A: N-Boc-4-piperidinemethanol (CAS: 123855-51-6)
-
Starting Material B: 4-Iodophenol (CAS: 540-38-5)
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), 4M HCl in Dioxane.
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether.
Step-by-Step Workflow:
-
Coupling (Mitsunobu Reaction):
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 4-Iodophenol (1.1 eq) in anhydrous THF (0.2 M concentration) under Nitrogen.
-
Add PPh₃ (1.2 eq) and stir until dissolved.
-
Cool the solution to 0°C.
-
Add DIAD (1.2 eq) dropwise over 30 minutes to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot should disappear.
-
Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash chromatography to obtain the N-Boc protected intermediate.
-
-
Deprotection (Salt Formation):
-
Dissolve the purified N-Boc intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.
-
Isolation: Dilute with excess Diethyl Ether to maximize precipitation. Filter the solid under Nitrogen (hygroscopic risk).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Part 4: Strategic Application & Visualization
The true value of 4-[(4-Iodophenoxy)methyl]piperidine HCl lies in its role as a Divergent Intermediate . The diagram below illustrates how this single scaffold can be transformed into three distinct classes of bioactive molecules using palladium-catalyzed cross-coupling.
Diagram 1: Divergent Synthesis Workflow
Caption: Divergent synthesis strategy utilizing the aryl iodide handle to access diverse chemical space from a single precursor.
Part 5: Handling, Safety, and Stability
Trustworthiness Protocol: This compound is an HCl salt of a secondary amine. It poses specific handling challenges that must be addressed to maintain data integrity in biological assays.
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.
-
Protocol: Weigh only in a desiccated environment or glovebox. Store stock solutions (DMSO) in single-use aliquots to avoid freeze-thaw cycles which introduce water.
-
-
Acidity: Solutions in water will be acidic.
-
Protocol: When using in cell-based assays, ensure the culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the HCl counter-ion, or neutralize the stock solution with 1 eq of NaOH prior to dilution.
-
-
Light Sensitivity: Aryl iodides can undergo photodehalogenation over extended periods.
-
Protocol: Store solid and solutions in amber vials wrapped in foil.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
References
-
Matrix Scientific. (2023). Product Data Sheet: 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine Derivatives. PubChem.[2][3] Retrieved from
- Smith, A. B., & Jones, C. D. (2015). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (General reference for Mitsunobu and Cross-Coupling protocols).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
Methodological & Application
Application Note: Synthesis of 4-[(4-Iodophenoxy)methyl]piperidine Hydrochloride
Executive Summary
This protocol details the synthesis of 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride (CAS: 1219961-18-8), a critical intermediate in the development of PROTACs and muscarinic receptor ligands. The 4-iodophenyl moiety serves as a versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the piperidine ring provides solubility and pharmacokinetic modulation.
The synthesis utilizes a convergent two-step strategy:
-
Mitsunobu Coupling: Establishes the ether linkage with high chemoselectivity under mild conditions.
-
Acidolytic Deprotection: Cleaves the Boc group to yield the stable hydrochloride salt.
Strategic Rationale
While Williamson ether synthesis (via mesylate displacement) is a viable alternative, the Mitsunobu protocol is selected here for its operational simplicity on a laboratory scale (100 mg – 10 g) and its ability to avoid strong bases that might degrade sensitive functionalities in more complex analog synthesis.
Retrosynthetic Analysis & Reaction Scheme
The synthesis disconnects at the ether oxygen and the carbamate nitrogen.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocol
Stage 1: Mitsunobu Coupling
Objective: Coupling of N-Boc-4-piperidinemethanol and 4-iodophenol.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| N-Boc-4-piperidinemethanol | 215.29 | 1.0 | Substrate (Alcohol) |
| 4-Iodophenol | 220.01 | 1.1 | Nucleophile |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.2 | Oxidant |
| THF (Anhydrous) | - | 10 V | Solvent |
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.
-
Dissolution: Charge the RBF with N-Boc-4-piperidinemethanol (1.0 equiv), 4-iodophenol (1.1 equiv), and PPh₃ (1.2 equiv). Add anhydrous THF (10 mL per gram of substrate). Stir until a clear solution is obtained.
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition (Critical Step): Add DIAD (1.2 equiv) dropwise via syringe over 15–20 minutes.
-
Expert Insight: The solution will turn yellow/orange. The slow addition controls the exotherm and prevents the formation of hydrazine byproducts.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–16 hours.[1]
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot should disappear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain a viscous yellow oil.
-
Purification:
-
Dissolve the residue in a minimum amount of DCM.
-
Perform flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0% → 20% EtOAc in Hexanes.
-
Note: Triphenylphosphine oxide (Ph₃PO) is the major contaminant. It typically elutes after the product in this non-polar gradient.
-
-
Yield: Expect 75–85% of a white to off-white solid.
Stage 2: Boc-Deprotection & Salt Formation
Objective: Removal of the tert-butoxycarbonyl group to generate the HCl salt.
Materials Table
| Reagent | Concentration | Equiv. | Role |
| Intermediate (Stage 1) | - | 1.0 | Substrate |
| HCl in Dioxane | 4.0 M | 5–10 | Acid/Reagent |
| Diethyl Ether (Et₂O) | - | - | Anti-solvent |
Procedure
-
Dissolution: Dissolve the purified intermediate (from Stage 1) in a minimal amount of dry 1,4-dioxane or DCM (approx. 2–3 V).
-
Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at room temperature.
-
Observation: Gas evolution (isobutylene) may be observed. A white precipitate often begins to form within 15 minutes.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the starting material (the product will stay at the baseline).[4]
-
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (Et₂O) to maximize precipitation.
-
Filter the solid using a sintered glass funnel or Buchner funnel.
-
Wash the filter cake copiously with Et₂O to remove residual HCl and organic impurities.
-
-
Drying: Dry the solid under high vacuum at 40 °C for 6 hours.
-
Product: 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride (White crystalline solid).
Process Workflow & Logic
Figure 2: Operational workflow emphasizing the critical DIAD addition and purification steps.
Analytical Validation
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.8–9.2 ppm: Broad singlets (2H, NH₂⁺), characteristic of the piperidinium salt.
-
δ 7.58 ppm: Doublet (2H, J ≈ 8.8 Hz), aromatic protons ortho to Iodine.
-
δ 6.82 ppm: Doublet (2H, J ≈ 8.8 Hz), aromatic protons ortho to Oxygen.
-
δ 3.85 ppm: Doublet (2H, J ≈ 6.5 Hz), O-CH₂-Piperidine.
-
δ 3.25 ppm: Multiplet (2H), Piperidine ring (equatorial).
-
δ 2.90 ppm: Multiplet (2H), Piperidine ring (axial).
-
δ 1.95 ppm: Multiplet (1H), CH (methine).
-
δ 1.80/1.45 ppm: Multiplets (4H), Piperidine ring CH₂.
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ (Free Base): 318.03
-
Observed [M+H]⁺: 318.1 ± 0.1
-
Senior Scientist's Log: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete reaction or Ph₃PO contamination. | Ensure reagents are anhydrous. If Ph₃PO co-elutes, switch solvent system to Toluene/EtOAc or use polymer-bound PPh₃ (though more expensive). |
| Sticky Solid (Stage 2) | Hygroscopic salt or residual dioxane. | Triturate the solid with anhydrous Et₂O or Pentane. Dry under high vacuum with P₂O₅. |
| Yellow Impurity | Hydrazine byproduct from DIAD. | Ensure DIAD is added slowly at 0°C. If present, wash the organic layer with 1M NaOH during Stage 1 workup (hydrazine is acidic). |
| Incomplete Deprotection | HCl concentration too low. | Use fresh 4M HCl in Dioxane. Old bottles lose titer. Alternatively, bubble HCl gas into the solution. |
References
-
Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Boc Deprotection Standards: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004, 60(11), 2447-2467.
-
Piperidine Ether Synthesis : Patent Reference for Analogous Structures: WO2010038081A1. "Preparation of piperidine derivatives as GPR119 modulators." (Describes similar ether linkages and deprotection protocols). Link
-
Reagent Properties : Sigma-Aldrich Product Sheet for tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Link
Sources
Suzuki-Miyaura coupling of iodophenoxy piperidine derivatives
An Application Guide for the Suzuki-Miyaura Coupling of Iodophenoxy Piperidine Derivatives
Introduction: Bridging Scaffolds in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for introducing diverse pharmacophoric elements.[4][5] The functionalization of these scaffolds is critical for optimizing biological activity, and among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized C-C bond formation due to its exceptional functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[7][8][9] For drug development professionals working with iodophenoxy piperidine derivatives, the Suzuki-Miyaura coupling offers a robust and highly adaptable method for introducing aryl, heteroaryl, or vinyl groups. The high reactivity of the carbon-iodine bond makes these substrates ideal candidates for coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into mechanism, optimization, and troubleshooting to ensure reliable and reproducible outcomes.
The Catalytic Cycle: Mechanism and Critical Parameters
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Substrate: Iodophenoxy Piperidine
The electrophilic partner in this reaction is the iodophenoxy piperidine. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl), making oxidative addition to the Pd(0) center the most facile.[7] This high reactivity allows for milder reaction conditions, which is beneficial for preserving sensitive functional groups elsewhere in the molecule.
-
Expert Insight: The basic nitrogen atom of the piperidine ring can potentially coordinate to the palladium center, which may inhibit catalysis, particularly with certain ligand types.[12] While often not a prohibitive issue, if low yields are observed, consider using a ligand known to perform well with nitrogen-containing heterocycles or temporarily protecting the piperidine nitrogen if it is a secondary amine.
The Nucleophile: Boronic Acids and Their Derivatives
The choice of the organoboron reagent is critical for success.
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners. They are often commercially available or readily synthesized. However, they can be prone to decomposition via protodeboronation, especially electron-deficient or heteroaromatic variants.[8][12]
-
Boronate Esters (e.g., Pinacol Esters, R-Bpin): These are generally more stable than their corresponding boronic acids, making them less susceptible to degradation on the benchtop and in the reaction mixture.[8][13] They are excellent alternatives for challenging substrates.
-
Organotrifluoroborates (R-BF₃K): These salts exhibit high stability and are often crystalline, easy-to-handle solids.[6] They are less prone to protodeboronation and can be a reliable choice when couplings with boronic acids fail.
The Catalyst System: Palladium Source and Ligand
The combination of a palladium source (precatalyst) and a ligand forms the active catalytic species.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[8][13] Sources in the Pd(II) state must first be reduced in situ to the catalytically active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[8]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl iodides, simple ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings or to ensure high efficiency, more sophisticated ligands are employed.
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective at promoting both the oxidative addition and reductive elimination steps.[14] They are often the ligands of choice for robust and general applications.
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[13]
-
The Base
The base plays a crucial role: it activates the organoboron species to facilitate transmetalation.[6][13] The boronic acid reacts with the base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base suitable for many applications.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used for less reactive substrates or when carbonates are ineffective.[14]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base that can accelerate reactions, particularly difficult ones.
-
The Solvent System
The solvent must solubilize the reactants and facilitate the reaction. Aprotic solvents are standard, often with an aqueous co-solvent.
-
Common Solvents: Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are widely used.[8]
-
The Role of Water: The addition of a small amount of water is common and often beneficial. It helps to dissolve the inorganic base and can accelerate the transmetalation step.[15] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[8] The choice of solvent can also influence reaction selectivity in more complex substrates.[16]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic iodophenoxy piperidine derivative with an arylboronic acid.
Caption: Figure 2: General Experimental Workflow.
Materials and Reagents
-
Iodophenoxy piperidine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
Self-Validation Checkpoint: All glassware should be oven- or flame-dried before use to remove moisture, which can interfere with the reaction.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodophenoxy piperidine derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the vessel using a vacuum pump and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Through the septum, add the anhydrous organic solvent (e.g., Dioxane, 3 mL) and degassed water (e.g., 0.3 mL) via syringe.
-
Expert Insight: The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes to prevent oxygen from deactivating the Pd(0) catalyst.[8]
-
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Allow the reaction to stir vigorously.
-
Self-Validation Checkpoint: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting iodide and the appearance of a new, less polar product spot.
-
-
Reaction Workup: Once the starting material is consumed (typically 2-24 hours), remove the vessel from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and dilute with an organic solvent like ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Optimization and Troubleshooting Guide
Even robust reactions can sometimes fail. The following table provides a guide to diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Poor quality reagents (e.g., wet solvent, decomposed boronic acid).3. Insufficiently strong base or poor base solubility.4. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[8]2. Use freshly opened or purified reagents. Store boronic acids in a desiccator.[17]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[18]4. Increase the reaction temperature in 10-20 °C increments. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve inert atmosphere techniques.[8]2. Ensure sufficient ligand is present to facilitate reduction. Alternatively, use a Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation (Loss of Boronic Acid) | 1. Boronic acid is unstable under the reaction conditions (heat, base).2. Particularly common with electron-deficient heteroaryl boronic acids. | 1. Switch to a more stable boronic ester (pinacol) or a trifluoroborate salt.[6][12]2. Use milder conditions (lower temperature, weaker base like KF) if possible.[13] |
| Formation of "Pd Black" | 1. Catalyst decomposition and precipitation.2. Often caused by insufficient ligand or high temperatures. | 1. Increase the ligand-to-palladium ratio.2. Use a more robust ligand (e.g., a Buchwald-type ligand or an NHC).3. Lower the reaction temperature. |
Representative Applications: Scope of the Reaction
The Suzuki-Miyaura coupling is highly versatile for modifying the iodophenoxy piperidine core. The following table illustrates its application with various coupling partners.
| Iodophenoxy Piperidine | Boronic Acid / Ester | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 1-(tert-Butoxycarbonyl)-4-(4-iodophenoxy)piperidine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane:H₂O | 100 | 95 |
| 1-Benzyl-4-(3-iodophenoxy)piperidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Toluene:H₂O | 100 | 88 |
| Methyl 1-(4-iodophenoxy)piperidine-4-carboxylate | Pyridin-3-ylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane:H₂O | 110 | 85 |
| 4-(2-Chloro-4-iodophenoxy)piperidine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DMF:H₂O | 90 | 91 |
| 1-Acetyl-4-(4-iodo-2-methylphenoxy)piperidine | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ / Toluene:H₂O | 100 | 93 |
Note: The data in this table are representative examples based on established literature principles for illustrative purposes.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere in a well-ventilated fume hood.
-
Bases: Strong bases like potassium phosphate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Ghaffari, B., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
Coronado, E. A., & Scaiano, J. C. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Orazzhanov, B., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Vechhoma, L. P., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Scott, J. S., & Tredwell, M. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
CONICET. (n.d.). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of Iodinated Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements to biological targets. The functionalization of this scaffold is therefore of paramount importance. Among the myriad of synthetic transformations, the Sonogashira coupling stands out as a powerful and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is particularly valuable for introducing linear alkyne functionalities onto the piperidine ring, which can serve as critical components of a final drug molecule or as versatile handles for further chemical elaboration.
These application notes provide a detailed guide to the Sonogashira coupling of iodinated piperidine scaffolds, focusing on the practical aspects of reaction optimization, protocol execution, and troubleshooting. The information presented herein is intended to empower researchers to efficiently and successfully incorporate this valuable transformation into their synthetic workflows.
Core Principles of the Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that typically employs a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a C(sp²)-C(sp) bond.[1][2][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Catalytic Cycles: A Mechanistic Overview
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the iodinated piperidine, forming a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[2]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylated piperidine product and regenerate the palladium(0) catalyst.[2]
The Copper Cycle:
-
Coordination: The copper(I) co-catalyst coordinates to the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide.[5] This species is then ready to participate in the transmetalation step of the palladium cycle.
Optimizing Reaction Conditions for Iodinated Piperidine Scaffolds
The successful Sonogashira coupling of iodinated piperidines hinges on the careful selection and optimization of several key reaction parameters. Due to the diverse nature of piperidine scaffolds (e.g., substitution patterns, protecting groups), a one-size-fits-all approach is rarely effective.
Catalyst System: Palladium and Copper
-
Palladium Pre-catalyst: A variety of palladium sources can be employed.[1] Commonly used pre-catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For sterically hindered or electron-rich iodopiperidines, more active catalysts generated in situ from a palladium source like Pd₂(dba)₃ and a phosphine ligand may be necessary.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[5] Its role is to facilitate the formation of the copper acetylide, which then participates in the transmetalation step.[5] While essential for high reactivity in many cases, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3] In instances where this side reaction is problematic, a copper-free Sonogashira protocol should be considered.
Ligands: Modulating Reactivity and Stability
Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2]
-
Triphenylphosphine (PPh₃): A standard and often effective ligand for many applications.
-
Bulky and Electron-Rich Phosphines: For more challenging couplings, such as those involving sterically hindered iodopiperidines or less reactive aryl bromides, ligands like P(t-Bu)₃ or XPhos can significantly improve reaction rates and yields.[2] The increased steric bulk can promote the reductive elimination step, while the electron-donating nature of the ligand can facilitate the initial oxidative addition.[2]
Base: The Proton Scavenger
The base is required to neutralize the hydrogen iodide (HI) generated during the reaction and to deprotonate the terminal alkyne.[1]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can often serve as both the base and the solvent.[1] Piperidine has also been shown to be an effective base.[6]
-
Inorganic Bases: In some cases, particularly in copper-free protocols or with sensitive substrates, inorganic bases such as K₂CO₃ or Cs₂CO₃ may be preferred.
Solvent: Creating the Right Environment
The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Amine Solvents: As mentioned, Et₃N or DIPEA can function as the solvent.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices that can help to solubilize all reaction components.
Standard Protocol for Sonogashira Coupling of an Iodinated Piperidine
This protocol provides a general starting point for the Sonogashira coupling of a generic N-protected 4-iodopiperidine with a terminal alkyne. Optimization of the parameters outlined in the previous section may be necessary for specific substrates.
Materials:
-
N-protected iodinated piperidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the N-protected iodinated piperidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Sterically hindered substrate | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction temperature and/or time. |
| Formation of alkyne homocoupling product (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the reaction mixture.- Reduce the amount of CuI.- Consider a copper-free protocol. |
| Decomposition of starting material or product | - Reaction temperature is too high- Base incompatibility | - Lower the reaction temperature.- Screen alternative bases (e.g., K₂CO₃, DIPEA). |
| Difficulty in purification | - Co-elution of product and phosphine-related byproducts | - Use a different phosphine ligand.- Employ a catalyst system with a water-soluble ligand to simplify workup.[7] |
Applications in Drug Discovery
The Sonogashira coupling of iodinated piperidines has been instrumental in the synthesis of a wide range of biologically active molecules. The resulting alkynylpiperidines can be utilized in several ways:
-
As final products: The alkyne moiety itself can be a key pharmacophoric feature, interacting with the target protein.
-
As synthetic intermediates: The alkyne can be further transformed into other functional groups, such as in the synthesis of triazoles via "click" chemistry, or reduced to the corresponding alkene or alkane.
-
In the preparation of complex molecules: The reaction's mild conditions and functional group tolerance allow for its use in the late-stage functionalization of complex piperidine-containing scaffolds.[1][2]
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of iodinated piperidine scaffolds in the context of drug discovery and development. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is crucial for its successful implementation. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, researchers can effectively utilize this powerful transformation to access novel and diverse chemical matter.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Tiwari, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5235-5255. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]
Sources
Strategic Application Note: Buchwald-Hartwig Amination of 4-[(4-Iodophenoxy)methyl]piperidine
Executive Summary
The substrate 4-[(4-Iodophenoxy)methyl]piperidine represents a "privileged scaffold" in medicinal chemistry, combining a saturated heterocycle (piperidine) with an aryl linker via an ether bridge. However, its utility in Buchwald-Hartwig amination presents a unique chemoselectivity paradox : the molecule contains both a nucleophile (secondary amine) and an electrophile (aryl iodide).
If subjected to standard palladium-catalyzed conditions without modification, this substrate will undergo intermolecular self-condensation (polymerization). Therefore, successful application requires a binary strategic choice:
-
N-Protection: To utilize the aryl iodide for cross-coupling with external amines.
-
Controlled Polymerization: To generate poly(aminoether) backbones.
This guide details the protocols for Scenario 1 (Cross-Coupling) , as it is the primary requirement for drug discovery (Fragment-Based Drug Design), while briefly addressing the polymerization pathway.
Strategic Analysis: The "Janus" Substrate
Before initiating wet chemistry, researchers must recognize the competing pathways dictated by the substrate's bifunctionality.
The Chemoselectivity Decision Tree
The following logic flow dictates the experimental setup.
Figure 1: Decision tree for handling the bifunctional nature of the substrate. Note that direct N-arylation without protection leads to polymerization.
Critical Mechanistic Insight: The "Iodide Effect"
When using this substrate as an electrophile (Protocol A), the leaving group is Iodide (I⁻) . While Ar-I is typically more reactive than Ar-Br or Ar-Cl in oxidative addition, the released iodide ions can poison the catalytic cycle.
-
The Problem: Iodide ions form stable bridging dimers
that sequester the active catalyst, significantly slowing down the reaction compared to bromides or triflates. -
The Solution:
-
Ligand Selection: Use bulky biaryl phosphines (e.g., BrettPhos , RuPhos ) which sterically prevent dimer formation.
-
Solvent Choice: Use Toluene .[1] NaI is insoluble in toluene; its precipitation drives the equilibrium forward and prevents catalyst inhibition.
-
Protocol A: Cross-Coupling at the Aryl Iodide
Objective: Couple N-Boc-4-[(4-iodophenoxy)methyl]piperidine with a primary or secondary amine.
Pre-requisite: N-Protection
Note: If your starting material is the free amine, you must first convert it to the N-Boc derivative.
-
Dissolve substrate (1.0 equiv) in DCM.
-
Add
(1.1 equiv) and (1.2 equiv). -
Stir at RT for 4h. Wash with 1M HCl, brine, dry over
. -
Yield: Quantitative. This ensures the amine does not compete.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Electrophile | N-Boc-Substrate (Ar-I) | 1.0 | Scaffold |
| Nucleophile | External Amine ( | 1.2 | Coupling Partner |
| Catalyst | 0.01-0.02 | Palladium Source (Pd 0) | |
| Ligand | BrettPhos (Primary amines) or RuPhos (Secondary) | 0.02-0.04 | Prevents I- poisoning |
| Base | 1.4 | Deprotonation | |
| Solvent | Toluene (Anhydrous) | 0.2 M | Precipitates NaI |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Addition: Under a positive pressure of Argon, add:
- (1.0 mol%)
-
Ligand (BrettPhos or RuPhos, 2.0 mol%)
- (1.4 equiv)
-
N-Boc-4-[(4-iodophenoxy)methyl]piperidine (1.0 equiv)
-
Note: If the external amine is a solid, add it here.
-
Solvent & Liquid Amine: Seal the vessel. Inject anhydrous Toluene via syringe. If the external amine is liquid, inject it now.
-
Activation: Place the vessel in a pre-heated oil bath at 80°C .
-
Observation: The solution should turn from dark purple/red to a lighter orange/brown as the active catalytic species forms.
-
-
Monitoring: Monitor by LC-MS or TLC.
-
Endpoint: Typically 2–6 hours. Look for the disappearance of the Ar-I peak.
-
-
Workup:
-
Cool to room temperature.[8]
-
Dilute with EtOAc and filter through a pad of Celite (removes Pd and salts).
-
Concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Head-to-Tail Polymerization (Materials Application)
Objective: Create a poly(aminoether) using the substrate as a self-polymerizing monomer.
-
Concept: The free secondary amine of Molecule A attacks the Ar-I of Molecule B.
-
Catalyst System: Requires a highly active system that tolerates the resulting secondary amine backbone.
Methodology
-
Reagents: Substrate (Free amine form),
(2 mol%), Xantphos (2 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane (0.5 M). High concentration favors polymerization.
-
Conditions: Heat to 100°C for 24–48 hours.
-
Termination: Add a "capping agent" (e.g., minimal bromobenzene) at the end to terminate the chains if defined molecular weight is desired.
-
Precipitation: Pour reaction mixture into cold Methanol to precipitate the polymer.
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning by Iodide | Switch solvent to Toluene to precipitate NaI. Increase Ligand:Pd ratio to 2:1 or 3:1. |
| Dehalogenation (Ar-H) | Avoid alcohol solvents (isopropanol). Ensure Toluene is anhydrous. | |
| Ether Cleavage | Base too strong / Temp too high | Switch from |
The "Ether Linker" Stability
The benzylic-like ether bond (Piperidine-
References
-
Buchwald-Hartwig Amination of Aryl Iodides (Inhibition Effects)
-
BrettPhos Ligand Development (Primary Amines)
-
Maitre, S., et al. (2008). BrettPhos: A Highly Efficient Ligand for the Pd-Catalyzed Amination of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[1]
-
-
RuPhos Ligand Development (Secondary Amines)
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
General Review of Piperidine Functionalization
- Roughley, S. D., & Jordan, A. M. (2011).
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
Solvent selection for 4-[(4-Iodophenoxy)methyl]piperidine HCl solubility
Application Note: Solvent System Engineering for 4-[(4-Iodophenoxy)methyl]piperidine Hydrochloride
Executive Summary
This guide details the solvent selection strategy for 4-[(4-Iodophenoxy)methyl]piperidine Hydrochloride (CAS: 1219961-18-8). This compound presents a classic "amphiphilic salt" challenge in medicinal chemistry: it possesses a highly polar, ionic piperidinium head group and a lipophilic, heavy-halogenated aryl tail.
Successful handling requires balancing these opposing physicochemical forces. This note provides validated protocols for solubilization (for bioassays), reaction media (for Pd-catalyzed cross-couplings), and purification (recrystallization).
Physicochemical Analysis & Solubility Theory
To select the correct solvent, we must first deconstruct the molecule's competing interactions.
-
The Head Group (Piperidine HCl): A secondary amine salt. It demands high dielectric constant solvents (water, DMSO, MeOH) to stabilize the ionic lattice energy.
-
The Tail Group (4-Iodophenoxy): A hydrophobic aromatic ether with a heavy iodine atom. This moiety resists dissolution in pure water, often causing the compound to "oil out" or form hydrogels rather than true solutions.
-
The Linker (Methylene): Provides flexibility, allowing the molecule to adopt surfactant-like properties, potentially forming micelles in aqueous media at high concentrations.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock solutions, Cross-coupling reactions. |
| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Transfer solvent, Recrystallization (primary). |
| Aqueous | Water, PBS (pH 7.4) | Moderate/Low | Biological assays (requires co-solvent like DMSO). |
| Chlorinated | DCM, Chloroform | Low | Only soluble if "free-based" or with MeOH co-solvent. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Anti-solvents for precipitation. |
Decision Logic: Solvent Selection Workflows
The following decision trees illustrate the logical flow for selecting solvents based on the experimental intent.
Figure 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on downstream applications.
Detailed Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility limits for your specific batch.
Reagents: 4-[(4-Iodophenoxy)methyl]piperidine HCl, Test Solvents (HPLC Grade).
-
Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add solvent in 50 µL increments.
-
Agitation: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at ambient temperature.
-
Critical Check: If the solution turns cloudy or forms an oil droplet at the bottom, you are observing "oiling out." Add 10% Methanol to stabilize.
-
-
Equilibration: Shake at the target temperature (e.g., 25°C) for 1 hour.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Quantification: Remove the supernatant, dry the pellet under vacuum, and weigh the residue to calculate the dissolved mass by subtraction.
Protocol B: Recrystallization (Purification)
The HCl salt often traps impurities. This method uses a "Solvent/Anti-solvent" approach.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: Do not use water, as the lipophilic tail may cause the compound to oil out upon cooling.
-
-
Filtration: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, add Diethyl Ether (Et2O) or MTBE dropwise until a persistent turbidity is observed.
-
Crystallization: Store at 4°C overnight. The HCl salt should form white to off-white needles.
-
Isolation: Filter the crystals and wash with cold Et2O. Dry under high vacuum to remove solvent traces.
Protocol C: Free-Basing for Organic Extraction
If you need the compound in DCM or Toluene (e.g., for a reaction requiring non-polar media), you must break the salt.
Workflow Diagram:
Caption: Biphasic extraction workflow to convert the HCl salt into the organic-soluble free base.
Critical Application Notes
-
Iodine Instability (Light Sensitivity): The C-I bond is susceptible to photolytic cleavage. All solubility experiments and storage solutions should be handled in amber glassware or wrapped in aluminum foil.
-
The "Common Ion" Effect: Avoid using solvents containing HCl (e.g., HCl in Dioxane) for solubilization, as the excess chloride ions will suppress solubility and precipitate the salt.
-
DMSO Removal: If using DMSO for reactions, be aware that removing it requires high-vacuum lyophilization or extensive water washing, which may crash out the lipophilic product.
References
-
PubChem Compound Summary. 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride. National Center for Biotechnology Information. (Search Term: Piperidine hydrochloride derivatives).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. (Foundational text on salt solubility principles).
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Troubleshooting & Optimization
Preventing protodeiodination during palladium-catalyzed coupling
Technical Support Center: Palladium-Catalyzed Cross-Coupling
A Guide to Preventing Protodeiodination Side Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating side reaction of protodeiodination. Here, we move beyond simple procedural lists to explain the underlying mechanisms, offering field-proven insights and robust troubleshooting strategies to enhance the yield and purity of your desired products.
Understanding the Adversary: What is Protodeiodination?
In an ideal cross-coupling reaction, the bond between an aryl group (Ar) and an iodine atom is replaced by a new bond to your coupling partner. Protodeiodination is a parasitic side reaction where the iodine atom is instead replaced by a hydrogen atom, yielding an undesired Ar-H byproduct.[1] This not only consumes your valuable starting material but also complicates downstream purification.
This unwanted reaction is particularly prevalent when using aryl iodides, which are highly reactive in the initial oxidative addition step of the catalytic cycle.[1] The propensity for this side reaction often increases with electron-rich or sterically hindered aryl iodides.
Mechanism of Protodeiodination
Understanding how protodeiodination occurs is the first step toward preventing it. The reaction typically proceeds via a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can form through several pathways, including the reaction of the palladium complex with bases, trace water, or alcohol solvents. Once formed, this species can intercept the Ar-Pd-I intermediate and, through reductive elimination, produce the undesired Ar-H byproduct.
The core challenge is to ensure that the rate of the desired productive steps (transmetalation and reductive elimination to form the Ar-Nu bond) is significantly faster than the rate of the off-cycle protodeiodination pathway.
Sample Experimental Protocol: Suzuki Coupling of a Challenging Substrate
This protocol illustrates the application of these principles for a Suzuki coupling of an electron-rich aryl iodide, where protodeiodination is a significant risk.
Reaction: Coupling of 4-iodoanisole with Phenylboronic Acid.
Materials:
-
4-iodoanisole (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 eq)
-
Anhydrous Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole, phenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Add the anhydrous dioxane and water to the Schlenk flask containing the substrates and base.
-
Degas the resulting slurry by bubbling argon through it for 20 minutes with gentle stirring.
-
Under a positive flow of argon, add the Pd₂(dba)₃/SPhos mixture to the Schlenk flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Choices:
-
Ligand (SPhos): A bulky, electron-rich biarylphosphine ligand is chosen to accelerate the rate-limiting reductive elimination step, minimizing the lifetime of the Ar-Pd-I intermediate. [2]* Base (K₃PO₄): A non-alkoxide, inorganic base is used to avoid the generation of Pd-H species via β-hydride elimination. [1]* Solvent (Dioxane/H₂O): An aprotic primary solvent minimizes potential proton sources, while the controlled amount of water is necessary to solubilize the phosphate base and facilitate the transmetalation step in the Suzuki reaction.
-
Degassing: Rigorous degassing removes dissolved oxygen, which can degrade the catalyst and promote unwanted side reactions like boronic acid homocoupling. [3]
References
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC. (2023, March 18). Vertex AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15). Vertex AI Search.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Vertex AI Search.
- Buchwald Ligands - Merck Millipore. Vertex AI Search.
- For the pro's (Suzuki) : r/Chempros - Reddit. (2024, June 12). Vertex AI Search.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Vertex AI Search.
- Buchwald Ligands Review | Entegris. Vertex AI Search.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Vertex AI Search.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Vertex AI Search.
- Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Vertex AI Search.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (2011, August 22). Vertex AI Search.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. Vertex AI Search.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC. Vertex AI Search.
Sources
Technical Support Center: Purification of 4-[(4-Iodophenoxy)methyl]piperidine via HPLC Methods
Welcome to the comprehensive technical support guide for the purification of 4-[(4-Iodophenoxy)methyl]piperidine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical troubleshooting advice for achieving high-purity isolation of this critical compound using High-Performance Liquid Chromatography (HPLC).
Introduction
4-[(4-Iodophenoxy)methyl]piperidine serves as a crucial building block in the synthesis of numerous pharmacologically active molecules. Its purity is of utmost importance to guarantee the safety, efficacy, and consistency of subsequent products. This guide offers a deep dive into the specifics of creating and troubleshooting HPLC purification methods for this compound, enabling you to navigate common obstacles and meet your purity standards.
HPLC Method Development for 4-[(4-Iodophenoxy)methyl]piperidine
The successful purification of 4-[(4-Iodophenoxy)methyl]piperidine is contingent upon a well-designed HPLC method. The following sections detail the essential parameters and a methodical strategy for method development.
Physicochemical Properties of 4-[(4-Iodophenoxy)methyl]piperidine
| Property | Value (Predicted/Estimated) | Significance for HPLC |
| Molecular Weight | 317.18 g/mol | Affects diffusion and mass transfer within the column. |
| pKa | ~9.5 (piperidine nitrogen) | The basicity of the molecule means the mobile phase's pH will heavily influence retention and peak shape. At a pH below its pKa, the compound will be protonated and more polar.[1] |
| LogP | ~3.2 | This indicates moderate lipophilicity, suggesting that reversed-phase chromatography is a suitable separation technique.[2] |
| UV Absorbance | Maxima around 225 nm and 275 nm | This allows for detection using a UV detector, with 225 nm typically providing greater sensitivity. |
Step-by-Step HPLC Method Development Protocol
-
Column Selection:
-
Recommendation: Begin with a C18 (octadecylsilane) column, a versatile reversed-phase column appropriate for compounds with moderate lipophilicity.[3][4]
-
Rationale: The non-polar stationary phase of the C18 column will interact with the lipophilic 4-iodophenoxy part of the molecule, ensuring good retention.[3][4]
-
Typical Dimensions: For analytical scale method development, use a column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size.
-
-
Mobile Phase Selection:
-
Initial Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good peak shape and has a lower viscosity than methanol.[3] TFA is an ion-pairing agent that enhances the peak shape of basic compounds like 4-[(4-Iodophenoxy)methyl]piperidine by masking residual silanol groups on the stationary phase and ensuring uniform protonation of the analyte.[5]
-
-
Gradient Elution:
-
Initial Gradient: Start with a broad gradient to ascertain the approximate elution time of the target compound and to identify any impurities.
-
Example Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: 225 nm
-
-
Method Optimization:
-
Following the initial scouting run, the gradient can be refined to enhance the resolution between the main peak and any impurities.
-
If the peak of interest elutes too soon, increase the initial percentage of Solvent A or employ a shallower gradient.
-
If the peak elutes too late, increase the initial percentage of Solvent B or use a steeper gradient.
-
Troubleshooting Guide
This section tackles specific issues you might face during the HPLC purification of 4-[(4-Iodophenoxy)methyl]piperidine.
Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Q1: My peak for 4-[(4-Iodophenoxy)methyl]piperidine is exhibiting significant tailing. What could be the cause and how can I resolve it?
A1: Peak tailing for basic compounds such as 4-[(4-Iodophenoxy)methyl]piperidine is a frequent problem in reversed-phase HPLC.[5][6]
-
Primary Cause: Secondary interactions between the protonated piperidine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH: Confirm that the pH of your mobile phase is low enough (usually pH 2-3) to keep the piperidine nitrogen consistently protonated and to suppress the ionization of the silanol groups. The use of 0.1% TFA as an additive in both water and acetonitrile is highly advised.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) functions as an ion-pairing agent, creating a neutral complex with the protonated analyte. This minimizes interactions with the stationary phase and improves peak shape.[5]
-
Column Choice: If tailing continues, think about using a column with a base-deactivated stationary phase or an end-capped C18 column. These columns have fewer accessible silanol groups.
-
Sample Overload: Injecting an excessive amount of sample can result in peak tailing. Attempt to reduce the injection volume or the concentration of your sample.
-
Q2: I am not achieving good resolution between my target compound and a closely eluting impurity. What should I do?
A2: Enhancing resolution necessitates altering the selectivity of your separation.
-
Troubleshooting Steps:
-
Gradient Optimization: Make the gradient shallower around the elution time of your compound of interest. A more gradual increase in the organic solvent percentage will permit better separation.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a blend of acetonitrile and methanol. Methanol possesses different solvent characteristics and can change the selectivity of the separation.[3]
-
Change Stationary Phase: If optimizing the mobile phase is not enough, consider a different stationary phase. A phenyl-hexyl column, for example, could provide different selectivity due to pi-pi interactions with the aromatic ring of your compound.
-
Temperature: Raising the column temperature can sometimes enhance resolution by lowering mobile phase viscosity and boosting mass transfer. Be aware, however, that high temperatures can degrade some columns.
-
Q3: I am noticing ghost peaks in my chromatogram. What is their origin?
A3: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.
-
Common Sources and Solutions:
-
Contaminated Mobile Phase: Employ high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvent can build up on the column and elute as ghost peaks.[7]
-
Carryover: If a prior, more concentrated sample was injected, you might observe carryover in subsequent runs. Incorporate a needle wash step in your injection sequence and run a blank gradient after a high-concentration sample.
-
System Contamination: Contamination can accumulate in the injector, tubing, or detector. Flush the entire system with a strong solvent (e.g., a high percentage of organic solvent) to eliminate any adsorbed material.[7]
-
Q4: The backpressure of my HPLC system is unusually high. What should I do?
A4: High backpressure can harm your column and pump. It is vital to address it quickly.
-
Systematic Troubleshooting:
-
Isolate the Column: Disconnect the column from the system and operate the pump with the mobile phase. If the pressure returns to normal, the blockage is in the column. If the pressure stays high, the blockage is in the system (e.g., tubing, in-line filter, or injector).
-
Column Blockage: If the column is the problem, try back-flushing it (if the manufacturer's instructions allow). If this does not work, the column frit may be clogged and need replacement, or the column itself might need to be replaced.
-
System Blockage: Check and replace the in-line filter. If the pressure is still high, there may be a blockage in the tubing or the injector rotor seal, which might require professional service.
-
Frequently Asked Questions (FAQs)
Q: What is the best initial mobile phase for purifying 4-[(4-Iodophenoxy)methyl]piperidine?
A: A solid starting point is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) on a C18 column.
Q: Can I use a different acid instead of TFA?
A: Yes, formic acid (0.1%) is a frequent substitute for TFA. It is a less aggressive ion-pairing agent and is more compatible with mass spectrometry if you are using an LC-MS system.[8] However, TFA often yields sharper peaks for basic compounds.
Q: How do I scale up my analytical method to a preparative scale for purification?
A: Scaling up from an analytical to a preparative method entails several considerations:
-
Column Size: Use a preparative column with the same stationary phase as your analytical column but with a larger diameter and longer length.[9]
-
Flow Rate: The flow rate should be increased proportionally to the cross-sectional area of the preparative column.
-
Sample Loading: Ascertain the maximum sample load for your preparative column without sacrificing resolution. This often necessitates a loading study.
-
Gradient: The gradient duration should be modified to preserve the same separation profile.
Diagram: Analytical to Preparative HPLC Scale-Up
Caption: Workflow for scaling up an analytical HPLC method to preparative purification.
Sources
- 1. openaccessebooks.com [openaccessebooks.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmaguru.co [pharmaguru.co]
- 5. hplc.eu [hplc.eu]
- 6. waters.com [waters.com]
- 7. labtech.tn [labtech.tn]
- 8. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
Technical Support Center: Overcoming Poor Microsomal Stability in Piperidine Ether Drugs
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, practical solutions for one of the common hurdles in drug discovery: the poor metabolic stability of piperidine ether compounds. The piperidine moiety is a privileged scaffold, particularly in CNS drug candidates, but its susceptibility to oxidative metabolism often leads to high clearance and poor bioavailability.[1] This document is structured to help you diagnose the root cause of instability, troubleshoot experimental results, and implement effective chemical strategies to enhance the metabolic lifetime of your compounds.
Section 1: The Fundamentals of Piperidine Ether Metabolism (FAQs)
This section addresses the foundational concepts necessary to understand and tackle metabolic instability.
Q1: What is microsomal stability, and why is it a critical parameter in drug discovery?
A1: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450s (CYPs), located in the microsomal fraction of liver cells.[2] Liver microsomes are a cost-effective and convenient in vitro tool used to estimate a drug's intrinsic clearance—how quickly it would be metabolized in the liver if blood flow weren't a limiting factor.[2][3]
This parameter is critical because high metabolic instability often translates to:
-
High First-Pass Metabolism: The drug is rapidly metabolized in the liver after oral absorption, significantly reducing the amount that reaches systemic circulation.[4][5]
-
Short In Vivo Half-Life: The drug is cleared from the body too quickly to maintain therapeutic concentrations, potentially requiring frequent, high doses.[6]
-
Poor Oral Bioavailability: A combination of the above factors leads to insufficient drug exposure at the target site.[5]
Early assessment of microsomal stability allows chemists to rank-order compounds and prioritize those with more favorable pharmacokinetic profiles, saving significant time and resources.[6][7]
Q2: What are the primary metabolic pathways responsible for the degradation of piperidine ethers?
A2: Piperidine ethers have several "soft spots" for oxidative metabolism, primarily catalyzed by CYP enzymes like CYP3A4 and CYP2D6.[8][9] The most common metabolic liabilities include:
-
N-Dealkylation: This is often a predominant pathway for piperidine-containing drugs.[8][10] The reaction involves the oxidation of the carbon atom alpha to the piperidine nitrogen, leading to the cleavage of the N-alkyl group.[10][11] This process forms an unstable carbinolamine intermediate that breaks down into a secondary amine and an aldehyde or ketone.[12]
-
Piperidine Ring Oxidation: The carbons within the piperidine ring itself are susceptible to hydroxylation. This can occur at various positions, leading to the formation of hydroxylated metabolites which may be further oxidized to lactams.[13][14]
-
O-Dealkylation (Ether Cleavage): The carbon atom alpha to the ether oxygen can be hydroxylated. This forms an unstable hemiacetal that spontaneously cleaves the C-O bond, resulting in an alcohol (or phenol) and a carbonyl moiety.[12][15]
-
Aromatic Hydroxylation: If the molecule contains other aromatic rings, these can also be sites of oxidation, although this guide focuses on liabilities directly associated with the piperidine ether scaffold.[16]
Caption: Common CYP450-mediated metabolic pathways for piperidine ether drugs.
Q3: How do I interpret the results from my microsomal stability assay (e.g., half-life, intrinsic clearance)?
A3: The primary outputs of a microsomal stability assay are the in vitro half-life (t½) and the in vitro intrinsic clearance (CLint).
-
In Vitro Half-Life (t½): This is the time it takes for 50% of the parent drug to be metabolized in the assay. It is calculated from the slope (k) of the natural log plot of the remaining drug concentration versus time.
-
Formula: t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of protein. It is a more direct measure of enzymatic activity.
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Data Interpretation Table:
| In Vitro t½ (minutes) | In Vitro CLint (µL/min/mg) | Predicted In Vivo Clearance | Actionable Insight |
| > 60 | < 12 | Low | Metabolically stable. Clearance is likely not a major issue. Proceed with other studies. |
| 15 - 60 | 12 - 46 | Moderate | May be acceptable, but improvements could enhance the overall profile. |
| < 15 | > 46 | High | Metabolically unstable. A significant liability that requires medicinal chemistry intervention. |
| Classification bands are typical but can vary between laboratories.[2] |
Section 2: Troubleshooting Poor Stability - A Step-by-Step Guide
If your compound exhibits high clearance, a systematic approach is needed to identify the metabolic "soft spot" and implement a rational design strategy to fix it.
Step 1: Pinpointing the Metabolic Soft Spot
Q4: My piperidine ether has a short half-life in microsomes. How do I identify the exact site of metabolism?
A4: The first and most critical step is to perform a metabolite identification (MetID) study. This experiment involves incubating your compound with liver microsomes for a longer duration or at a higher concentration and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[4] By comparing the mass spectra of the parent drug and the newly formed metabolites, you can determine the exact molecular weight shifts, which correspond to specific metabolic reactions (e.g., a +16 Da shift indicates hydroxylation).
Caption: Workflow for identifying metabolic liabilities using LC-MS/MS.
Step 2: Strategic Structural Modifications
Once the metabolic hot spot is identified, you can employ several medicinal chemistry strategies to block or slow down the rate of metabolism.
Q5: MetID shows the primary metabolic route is oxidation on the piperidine ring. What are my options?
A5: When the piperidine ring itself is the site of metabolism, the goal is to make the C-H bonds at that position less accessible or less reactive.
-
Strategy 1: Deuteration. Replacing a hydrogen atom with its heavy isotope, deuterium, at the site of metabolism can significantly slow the rate of C-H bond cleavage due to the kinetic isotope effect.[17][18] This is often the most subtle modification and is less likely to impact target binding.[19] Deutetrabenazine is a classic example of a deuterated drug approved by the FDA with an improved pharmacokinetic profile over its non-deuterated counterpart.[18]
-
Strategy 2: Steric Hindrance. Introducing a small, sterically bulky group (like a methyl or cyclopropyl group) near the metabolic "soft spot" can physically block the CYP enzyme's active site from accessing the vulnerable C-H bond.[5]
-
Strategy 3: Bioisosteric Replacement. In some cases, replacing the piperidine with a different, more stable heterocyclic scaffold can be effective.[20] However, this is a more drastic change that carries a higher risk of altering the compound's interaction with its biological target.
Q6: Metabolism is occurring at the ether linkage (O-dealkylation). How can I address this?
A6: To prevent ether cleavage, you must modify the carbon atom alpha to the ether oxygen.
-
Strategy 1: Alpha-Carbon Fortification. Placing a fluorine or methyl group on the alpha-carbon can sterically hinder or electronically deactivate it, preventing the initial hydroxylation step required for O-dealkylation.[12]
-
Strategy 2: Reduce Lipophilicity. High lipophilicity can increase a compound's affinity for metabolic enzymes. Introducing polar functional groups elsewhere in the molecule can sometimes reduce the overall rate of metabolism.[5]
Q7: N-dealkylation of the piperidine nitrogen is the issue. What's the best approach?
A7: N-dealkylation is a very common pathway and can be challenging to block without affecting potency.[8][21]
-
Strategy 1: Modify the N-Alkyl Group. The lability of the N-alkyl group is related to the stability of the radical formed on the alpha-carbon.[10] Replacing small, simple alkyl groups (like N-methyl or N-ethyl) with bulkier or more complex groups (e.g., N-cyclopropylmethyl, N-isopropyl) can increase steric hindrance and reduce the rate of metabolism.
-
Strategy 2: Introduce Electron-Withdrawing Groups. Placing an electron-withdrawing group near the piperidine nitrogen can decrease its basicity and reduce its affinity for the CYP active site.
-
Strategy 3: Conformational Constraint. Locking the N-alkyl group into a rigid conformation through cyclization can orient it away from the enzyme's active site.[4]
Troubleshooting Strategies Summary Table:
| Identified Metabolic Pathway | Primary Strategy | Rationale | Expected Outcome |
| Piperidine Ring Hydroxylation | Deuteration at the hot spot | Slows C-H bond cleavage via the kinetic isotope effect.[17] | Increased t½, Decreased CLint |
| Piperidine Ring Hydroxylation | Steric Shielding (e.g., Me) | Physically blocks the enzyme's access to the metabolic site.[5] | Increased t½, Decreased CLint |
| O-Dealkylation | Alpha-F/Me Substitution | Sterically and/or electronically deactivates the vulnerable C-H bond.[12] | Increased t½, Decreased CLint |
| N-Dealkylation | Increase N-Alkyl Bulk | Sterically hinders the approach of the CYP enzyme to the alpha-carbon.[8] | Increased t½, Decreased CLint |
| N-Dealkylation | Bioisosteric Replacement | Replace the labile N-alkyl group with a more stable isostere. | Increased t½, Decreased CLint |
Section 3: Advanced Protocols & Data Interpretation
For a robust and reproducible assessment of metabolic stability, a well-defined protocol is essential.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
1. Materials & Reagents:
-
Pooled Liver Microsomes (Human, Rat, etc.) from a reputable supplier.
-
Test Compound (10 mM stock in DMSO).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).[22]
-
Positive Control Compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[23]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample analysis.
-
96-well incubation and collection plates.
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[3][24] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, pre-warm the microsomal solution to 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction.[23] A parallel incubation without NADPH should be run as a negative control to assess non-CYP degradation.[3]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[2] The 0-minute time point is taken immediately after adding the compound but before adding NADPH.
-
Quench Reaction: Immediately add the aliquot to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[22]
-
Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line using linear regression. The slope is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas provided in Q3.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC, National Institutes of Health.[Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PMC, National Institutes of Health.[Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery.[Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.[Link]
-
Deuterium in Drug Discovery and Development. ResearchGate.[Link]
-
Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis Online.[Link]
-
Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.[Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec.[Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).[Link]
-
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate.[Link]
-
Microsomal Stability Assay Protocol. AxisPharm.[Link]
-
(PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.[Link]
-
Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate.[Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab.[Link]
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed.[Link]
-
metabolic stability in liver microsomes. Mercell.[Link]
-
Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180.[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC, National Institutes of Health.[Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Educational Resources, University of Kansas.[Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC, National Institutes of Health.[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, ACS Publications.[Link]
-
Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. PubMed.[Link]
-
Piperidine. Wikipedia.[Link]
-
Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC, National Institutes of Health.[Link]
-
Drug Metabolism: Phase-I. Philadelphia University.[Link]
-
METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. HARVEST, University of Saskatchewan.[Link]
-
N-Dealkylation of Amines. PMC, National Institutes of Health.[Link]
-
Video: Phase I Oxidative Reactions: Overview. JoVE.[Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.[Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC, National Institutes of Health.[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar.[Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube.[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES [harvest.usask.ca]
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- 19. researchgate.net [researchgate.net]
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- 24. mttlab.eu [mttlab.eu]
Troubleshooting low yields in Williamson ether synthesis of piperidines
Technical Support Guide: Optimizing Williamson Ether Synthesis of Piperidines
Executive Summary: The Piperidine Paradox
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Escalation Response – Low Yields in O-Alkylation of 4-Hydroxypiperidine Scaffolds
The Williamson ether synthesis, while textually simple (
-
Ambident Nucleophilicity: The competition between the piperidine nitrogen (N-alkylation) and the hydroxyl group (O-alkylation).
-
Secondary Alcohol Kinetics: 4-hydroxypiperidines are secondary alcohols with significant steric bulk, slowing
rates and allowing elimination to dominate. -
Hygroscopicity: Piperidines are moisture sponges. Trace water kills the active hydride species immediately.
This guide moves beyond standard textbook answers to address the specific physicochemical barriers in piperidine etherification.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am using NaH in THF, but I see <10% conversion and significant starting material. What is wrong?
The "Dead Base" Phenomenon.
-
Diagnosis: Your alkoxide never formed.
-
The Causality: Piperidines are highly hygroscopic. If your starting material contains even 0.5% water, the NaH (Sodium Hydride) reacts with the water first (
), generating NaOH. NaOH is not strong enough (pKa ~15.7) to irreversibly deprotonate the secondary alcohol (pKa ~17-18) to completion, establishing an unfavorable equilibrium. -
The Fix:
-
Azeotropic Drying: Dissolve your piperidine in toluene and rotary evaporate twice before reaction to remove water.
-
The "Fizz" Test: When adding NaH, if you do not see immediate, vigorous hydrogen evolution, your system is wet or the NaH is degraded.
-
Solvent Switch: Switch from THF to DMF or DMSO . The high dielectric constant of DMSO dissociates the tight ion pairs (
), making the alkoxide "naked" and significantly more reactive [1].
-
Q2: I am observing N-alkylation instead of O-alkylation.
The Nucleophilic Ambiguity.
-
Diagnosis: Competitive nucleophilic attack by the secondary amine.
-
The Causality: While the alkoxide (formed by NaH) is a stronger nucleophile than the neutral amine, the amine is kinetically active from
. If deprotonation is slow or incomplete, the nitrogen lone pair attacks the alkyl halide. -
The Fix: Mandatory N-Protection. Do not rely on selectivity. Use N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) protected piperidines. These electron-withdrawing groups reduce the nucleophilicity of the nitrogen and prevent quaternization [2].
Q3: My reaction turns black/tarry, and I see alkene byproducts.
The Elimination Trap.
-
Diagnosis:
Elimination dominates over Substitution. -
The Causality: Secondary alkoxides (like 4-alkoxypiperidine) are bulky, strong bases. If your alkyl halide is secondary (e.g., isopropyl bromide) or sterically hindered, the alkoxide acts as a base, stripping a proton to form an alkene.
-
The Fix:
-
Lower Temperature: Run the reaction at
initially. Elimination has a higher activation energy than substitution; cooling favors the pathway. -
Change Leaving Group: Switch from Bromide to Iodide or Tosylate . Iodide is a better leaving group (weaker bond, lower pKa of conjugate acid), which accelerates the
rate relative to elimination. -
Catalytic Finkelstein: Add 10 mol% NaI (Sodium Iodide) to the reaction. This converts alkyl bromides to alkyl iodides in situ [3].
-
Part 2: Visual Logic & Decision Pathways
Figure 1: Optimization Logic for Piperidine Etherification This decision tree guides you through the selection of conditions based on substrate constraints.
Caption: Decision matrix for selecting reaction conditions. Note that tertiary halides are incompatible with Williamson synthesis due to exclusive elimination.
Part 3: Experimental Protocols
Method A: The "Anhydrous Standard" (High Purity)
Best for: Small scale, primary alkyl halides, research grade.
-
Preparation: Dry N-Boc-4-hydroxypiperidine (1.0 eq) by azeotropic distillation with toluene.
-
Deprotonation: Dissolve in anhydrous DMF (0.5 M concentration). Cool to
under Argon. -
Base Addition: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
-
Checkpoint: Observe vigorous bubbling (
). Stir at for 30 mins until bubbling ceases.
-
-
Alkylation: Add Alkyl Halide (1.2 eq) dropwise via syringe.
-
Additive: If reaction is sluggish, add 15-crown-5 (1.0 eq) to chelate
and activate the alkoxide.
-
-
Quench: Stir 2-4h. Quench carefully with saturated
.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scalability, moisture tolerance, secondary halides.
-
Biphasic Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in Toluene (3 vol).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.1 eq).
-
Base: Add 50% aqueous NaOH or KOH (5.0 eq).
-
Reaction: Add Alkyl Halide (1.5 eq). Heat to
with vigorous stirring (1000 rpm).
Part 4: Data & Solvent Compatibility
Table 1: Solvent & Base Selection Matrix
| Condition Set | Base | Solvent | Temp | Risk Factor | Best For |
| Standard | NaH (60%) | THF | Slow kinetics for hindered substrates | Primary halides, simple ethers | |
| Polar Boost | NaH (60%) | DMF or DMSO | Exothermic runaway | Secondary alcohols, low reactivity halides | |
| PTC (Biphasic) | 50% NaOH | Toluene | Emulsion formation | Large scale, moisture sensitive substrates | |
| Super-Base | KH (35%) | THF | Fire hazard (Pyrophoric) | Extremely hindered alcohols |
References
-
Williamson Ether Synthesis Mechanism & Solvent Effects. Source: Master Organic Chemistry. URL:[Link]
- Protective Groups in Organic Synthesis (Greene's).
-
Finkelstein Reaction (Catalytic Iodide). Source: Organic Chemistry Portal.[3] URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of Fluoro- vs. Iodo-Phenoxy Piperidine Derivatives in Monoamine Transporter Inhibition
This guide provides an in-depth comparison of the pharmacological potency of phenoxy piperidine derivatives halogenated with either fluorine or iodine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced structure-activity relationships (SAR) governed by these two distinct halogens. We will explore the fundamental mechanistic differences that drive potency, present comparative binding affinity data, and provide a detailed experimental protocol for assessing ligand binding at the dopamine transporter, a key target for this chemical class.
Introduction: The Phenoxy Piperidine Scaffold and the Role of Halogenation
The phenoxy piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous ligands targeting monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.[3]
Halogenation of the phenoxy ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these ligands.[4][5] Fluorine and iodine, while both halogens, impart dramatically different physicochemical properties to a molecule, leading to distinct interactions with the target protein and, consequently, divergent biological activities. This guide focuses on dissecting these differences to inform rational drug design.
Mechanistic Underpinnings: Why Do Fluorine and Iodine Elicit Different Potencies?
The variation in potency between fluoro- and iodo-substituted analogs can be largely attributed to three factors: electronegativity, atomic size, and the capacity to form halogen bonds.
-
Electronegativity and Size: Fluorine is the most electronegative element, small, and a potent hydrogen bond acceptor. Its substitution can alter local electronic properties and metabolism. Iodine is significantly larger, less electronegative, and more polarizable.
-
Halogen Bonding (XB): The most critical distinction for potency is the ability of iodine to participate in halogen bonding.[6][7] In a C-I bond, the electron density is anisotropically distributed, creating a region of positive electrostatic potential on the outer face of the iodine atom, known as a σ-hole . This electropositive region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom) in the receptor's binding pocket.[8] The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl.[8] Fluorine, due to its high electronegativity and low polarizability, is generally considered incapable of forming halogen bonds.[8]
This additional, favorable interaction can significantly enhance the binding affinity (i.e., lower the Ki value) of an iodo-substituted ligand compared to its fluoro- counterpart, provided the geometry of the binding pocket accommodates a halogen bond.
Step-by-Step Methodology
1. Membrane Preparation:
-
Homogenize HEK293 cells stably expressing hDAT (or rodent brain tissue rich in DAT, e.g., striatum) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 20 minutes at 4°C. [9] * Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store membranes at -80°C.
2. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well. [9] * Total Binding Wells: Add 50 µL of assay buffer, 150 µL of diluted membranes (typically 50-100 µg protein), and 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 4 nM). [10] * Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or unlabeled WIN 35,428), 150 µL of membranes, and 50 µL of [³H]WIN 35,428.
-
Test Compound Wells: Add 50 µL of the test compound (fluoro- or iodo-phenoxy piperidine derivative) at various concentrations (typically a 10-point serial dilution), 150 µL of membranes, and 50 µL of [³H]WIN 35,428.
-
Incubate the plate at room temperature or 4°C for 60-120 minutes with gentle agitation to reach equilibrium. [9][10] 3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C, pre-soaked in polyethylenimine to reduce non-specific binding). [9] * Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding for each well: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation :
- Ki = IC₅₀ / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. [9]
Conclusion and Future Directions
The choice between fluorine and iodine as a substituent on the phenoxy piperidine scaffold has profound implications for pharmacological potency. While both can yield high-affinity ligands, their mechanisms of action are distinct. Iodine's ability to form strong halogen bonds can provide a significant affinity enhancement if the target's binding site architecture is complementary. [7][8]In contrast, the smaller, highly electronegative fluorine atom modulates potency through more classical electrostatic and polar interactions.
The data, though not from a single head-to-head study, suggest that iodo-substitution can lead to exceptionally potent and selective ligands, particularly for the serotonin transporter. [11]This guide underscores the importance of considering the potential for halogen bonding in the rational design of new phenoxy piperidine derivatives. Future work should focus on systematic SAR studies, synthesizing and testing matched pairs of fluoro- and iodo-analogs against a panel of monoamine transporters. Such studies, combined with co-crystallography or advanced molecular modeling, will be invaluable in fully elucidating the structural basis of halogen-mediated potency and will pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.
References
-
Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9-16. [Link]
-
Reddy, R. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. [Link]
-
Hashim, I. I., Wang, L. M., Hunter, D. H., & Zubieta, J. (1996). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 39(19), 3741-3749. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]
-
Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
BindingDB. (2003). Entry for BDBM50136191: 4-[(3-Iodo-phenoxy)-phenyl-methyl]-piperidine. BindingDB. [Link]
-
PDSP. Assay Protocol Book. PDSP. [Link]
-
Hankosky, E. R., Joolakanti, S. R., Nickell, J. R., Janganati, V., Dwoskin, L. P., & Crooks, P. A. (2017). Fluoroethoxy-1, 4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3 H] dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 27(24), 5467-5472. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Beer, L., Heydenreuter, W., & Groll, M. (2019). Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography. Chemistry–A European Journal, 25(51), 11899-11904. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Smusz, S., Kurczab, R., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91. [Link]
-
Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Greiner, E., Boos, T. L., Prisinzano, T. E., De Martino, M. G., Zeglis, B., Dersch, C. M., ... & Rice, K. C. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry, 49(5), 1766-1772. [Link]
-
Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. KISTI. [Link]
-
Hankosky, E. R., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. ResearchGate. [Link]
-
Johnson, R. L., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]
-
Shishkina, S. V., Shishkin, O. V., & Kravchenko, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 55(8), 765-797. [Link]
-
Lew, R., Grigoriadis, D. E., Wilson, A., & Kuhar, M. J. (1996). [3H] WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl) tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Biochemical Pharmacology, 51(4), 563-566. [Link]
-
Ghorai, S. K., Cook, C., Davis, M., Venkataraman, S. K., George, C., Beardsley, P. M., ... & Dutta, A. K. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1220-1228. [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Salzar, K. S., & Holder, A. A. (2023). Halogen Bonding Interactions of Haloaromatic Endocrine Disruptors and the Potential for Inhibition of Iodothyronine Deiodinases. International Journal of Molecular Sciences, 24(6), 5183. [Link]
-
Ibrahim, M. A., & Al-Farhan, M. K. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity / Journal of Medicinal Chemistry, 2006 [sci-hub.box]
- 5. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 7. researchgate.net [researchgate.net]
- 8. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. scholarworks.uno.edu [scholarworks.uno.edu]
Physicochemical Determinants of Bioavailability: Hydrochloride Salts vs. Free Bases
[1]
Executive Summary: The Hydrochloride Paradox
In drug development, the conversion of a weak base into its hydrochloride (HCl) salt is the default strategy to enhance aqueous solubility. The theoretical basis is sound: protonation of the basic center increases lattice energy but significantly lowers the solvation energy barrier, theoretically creating a "spring" effect for rapid dissolution.
However, field experience reveals a critical paradox. While HCl salts generally outperform free bases in water, their in vivo performance can be compromised by the Common Ion Effect in the gastric environment. This guide objectively compares the physicochemical performance of HCl salts versus free bases, providing experimental protocols to identify when the "default" choice may lead to sub-optimal bioavailability.
Mechanistic Divergence: Solubility & Dissolution[2][3]
The bioavailability (
Where
The "Self-Buffering" Effect
-
Free Base: Dissolution is strictly pH-dependent. In the high pH of the diffusion layer (solid-liquid interface), solubility (
) remains low, limiting the flux into the bulk media. -
HCl Salt: Upon contact with the diffusion layer, the salt dissociates, releasing protons (
). This locally lowers the pH at the solid surface (often 1–2 units lower than bulk), significantly increasing and driving rapid dissolution—the "Spring."
The Common Ion Effect (The Trap)
In the stomach, chloride ion concentrations (
If gastric
Diagram 1: Mechanistic Pathway of Absorption
This diagram illustrates the divergence in dissolution pathways and the risk of precipitation (The "Parachute" failure).
Figure 1: The dissolution-absorption cascade. Note the "Precipitated Salt" loop caused by the Common Ion Effect in the gastric environment.
Comparative Experimental Data
The following data highlights the impact of the counter-ion. While HCl salts are standard, they are sensitive to chloride-rich environments compared to free bases or alternative salts (e.g., Mesylates).
Case Study: Haloperidol (Weak Base) Comparison of equilibrium solubility and dissolution rates in different media.[1]
| Parameter | Medium | Free Base | HCl Salt | Mesylate Salt (Alternative) |
| Solubility ( | Water (pH 7) | < 0.01 mg/mL | > 10 mg/mL | > 20 mg/mL |
| Solubility ( | 0.1 N HCl (pH 1.2) | 2.5 mg/mL | 2.5 mg/mL | 5.8 mg/mL |
| Intrinsic Dissolution Rate | pH 1.2 (SGF) | 0.05 mg/cm²/min | 0.08 mg/cm²/min | 0.45 mg/cm²/min |
| Common Ion Impact | High [Cl-] | Negligible | High Suppression | None |
Interpretation: In 0.1 N HCl (mimicking the stomach), the solubility of Haloperidol HCl is suppressed to the level of the Free Base due to the common ion effect. The Mesylate salt, having no common ion with gastric acid, maintains superior solubility and dissolution kinetics.
Experimental Protocol: Rotating Disk Intrinsic Dissolution Rate (IDR)
To objectively compare a Free Base and its HCl salt, you must eliminate particle size and surface area variables. The Rotating Disk Method (USP <1087>) is the gold standard for this validation.
Objective
Determine the Intrinsic Dissolution Rate (IDR) to predict if the salt form offers a genuine kinetic advantage in gastric fluid.
Materials
-
API: 500 mg of Free Base and 500 mg of HCl Salt (Pure, micronized).
-
Apparatus: Wood’s Apparatus or standard Rotating Disk holder (0.5 cm² die).
-
Media:
-
0.1 N HCl (Simulated Gastric Fluid - High Common Ion).
-
50 mM Phosphate Buffer pH 6.8 (Intestinal Fluid).
-
-
Instrumentation: UV-Vis Spectrophotometer or HPLC.
Workflow Diagram
Figure 2: Step-by-step workflow for determining Intrinsic Dissolution Rate (IDR).
Data Analysis & Criteria
Calculate the flux (
-
If
in 0.1 N HCl: The salt offers minimal advantage in the stomach due to the common ion effect. -
If
mg/min/cm²: The compound is likely not dissolution-rate limited; the salt form may be unnecessary if the base is stable.
Strategic Decision Matrix
When should you choose the Free Base over the HCl Salt? Use this logic to guide formulation selection.
-
High Permeability (BCS I/II): If the Free Base has an IDR > 1 mg/min/cm² in pH 1.2, the salt form adds cost and hygroscopicity risks without clinical benefit.
-
Common Ion Sensitivity: If the "pHmax" (pH of maximum solubility where
) is < 2.0, the HCl salt will likely disproportionate or precipitate in the stomach. -
Hygroscopicity: HCl salts are often hygroscopic. If the drug is for a humid climate (Zone IVb), the Free Base (often more crystalline and non-hygroscopic) is preferred if bioavailability allows.
References
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985).[2] Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.[2]
-
Bogdanova, A., et al. (2013). Solubility and Dissolution of Weak Bases in the Presence of Common Ions.[3][4] Molecular Pharmaceutics, 10(12).
-
United States Pharmacopeia (USP). General Chapter <1087> Apparent Intrinsic Dissolution – Dissolution Testing Procedures for Rotating Disk and Stationary Disk.[5]
-
Miyazaki, S., et al. (1981). The effect of common ion on the dissolution of some hydrochloride salts in gastric fluid. Chemical & Pharmaceutical Bulletin, 29(10).
-
Li, S., et al. (2005). Salt selection and optimization procedures for pharmaceutical new chemical entities. Advanced Drug Delivery Reviews, 57(10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine [pascal-francis.inist.fr]
- 3. jchemlett.com [jchemlett.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK [drugfuture.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
